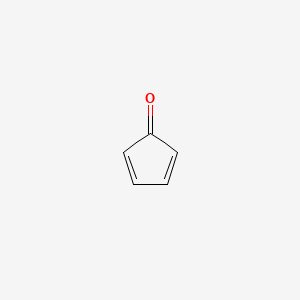

2,4-Cyclopentadiene-1-one

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

cyclopenta-2,4-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O/c6-5-3-1-2-4-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQOMPOPYZIROF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Record name | cyclopentadienone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cyclopentadienone | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157203 | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-38-3 | |

| Record name | Cyclopentadienone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Cyclopentadiene-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Investigations of 2,4 Cyclopentadiene 1 One Electronic Structure and Stability

Quantum Chemical Approaches for Molecular Geometry Elucidation

The elucidation of the molecular geometry and electronic properties of highly reactive molecules like 2,4-cyclopentadiene-1-one relies heavily on quantum chemical calculations. These computational methods provide insights into structural parameters, energetic profiles, and electron distribution that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has become a principal tool for investigating the conformational landscape and electronic characteristics of cyclopentadienone and its derivatives. DFT methods are favored for their balance of computational cost and accuracy.

Systematic studies on substituted cyclopentadienones, such as tetracyclones, have utilized DFT to analyze charge density and establish the degree of antiaromaticity. nih.govresearchgate.net Methodologies like the Quantum Theory of Atoms in Molecules (QTAIM) and Nucleus-Independent Chemical Shift (NICS) are employed to quantify aromatic character. nih.govresearchgate.net QTAIM analysis of the electron density can reveal the nature of chemical bonds and delocalization, with asymmetric delocalization in the cyclopentadienone moiety suggesting antiaromaticity. researchgate.net NICS calculations, which measure the magnetic shielding at the center of a ring, serve as a reliable indicator of aromaticity (negative NICS values) or antiaromaticity (positive NICS values).

Furthermore, DFT calculations are used to model reactivity, such as in Diels-Alder reactions involving cyclopentadiene (B3395910) analogs. mdpi.com These studies help in understanding the nucleophilic and electrophilic nature of the reactants and predicting reaction pathways. mdpi.com For instance, the B3LYP functional combined with a 6-311++G** basis set is a common choice for such investigations.

Ab Initio Methods for Electronic Structure Calculation

Ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, provide a high level of theory for calculating electronic structure. For molecules where electron correlation is significant, such as in cyclopentadienone, these methods are invaluable.

Studies have employed ab initio molecular orbital calculations at levels like G2(MP2,SVP) and a hybrid method, G2(B3LYP/MP2,SVP), to determine thermochemical data like enthalpies of formation for species involved in cyclopentadiene oxidation. acs.org For studying photochemical reactions, advanced multireference methods such as XMS(3)-CASPT2(4,4) have been used to simulate the dynamics on both ground and excited electronic states. researchgate.net These calculations can map reaction pathways, identify transition states, and explain the formation of various photoproducts. researchgate.net Theoretical studies on related five-membered rings like cyclopentadiene, pyrrole, and furan (B31954) have also utilized multiconfigurational perturbation theory to investigate their electronic spectra. acs.org

Basis Set Selection and Computational Efficiency Considerations

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set, which mathematically describes the orbitals of the atoms. A larger, more flexible basis set generally yields more accurate results but at a significantly higher computational cost.

For cyclopentadienone and related systems, a variety of basis sets have been employed depending on the property being investigated. Pople-style basis sets, such as the 6-311++G, are frequently used in DFT studies to provide a good description of electron distribution, including diffuse functions (++) for anions and lone pairs, and polarization functions ( ) for describing bond angles accurately. For higher accuracy thermochemistry, the G2-level theories incorporate a series of calculations with different basis sets to approximate a high-level result. acs.org In studies involving photochemistry and excited states, correlation-consistent basis sets like cc-pVDZ are often paired with multireference methods. researchgate.net The choice represents a compromise between accurately describing the complex electronic states and maintaining computational feasibility for dynamic simulations. researchgate.net

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311++G** | Prediction of π-π* Gap | |

| DFT (QTAIM, NICS) | Not Specified | Antiaromaticity analysis of tetracyclones | nih.govresearchgate.net |

| G2(MP2,SVP), G2(B3LYP/MP2,SVP) | SVP | Enthalpy of formation calculations | acs.org |

| XMS(3)-CASPT2(4,4) | cc-pVDZ | Simulation of photoinduced ring-conversion | researchgate.net |

| PBE0 | def2-TZVP | Transition state determination | researchgate.net |

| Conceptual DFT (CDFT) | Not Specified | Reactivity analysis in Diels-Alder reactions | mdpi.com |

Principles of Aromaticity and Antiaromaticity in Cyclic Ketones

The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability and reactivity of cyclic conjugated molecules. acs.org Aromatic compounds, like benzene, exhibit enhanced stability, while antiaromatic compounds are significantly destabilized and highly reactive. chemistrysteps.com

Hückel's Rule and π-Electron Count Analysis for Cyclopentadienone Systems

Hückel's rule is a key principle for predicting the aromaticity of planar, cyclic, conjugated systems. It states that a molecule is aromatic if it possesses (4n + 2) π-electrons, where 'n' is a non-negative integer. vaia.comchemistrysteps.com Conversely, a planar, cyclic, conjugated system with 4n π-electrons is considered antiaromatic and therefore unstable. chemistrysteps.com

This compound has a planar, five-membered ring with a continuous system of overlapping p-orbitals. vaia.com The two double bonds contribute four π-electrons. The carbonyl group (C=O) also participates in the π-system. If we consider the polarization of the carbonyl group, where electron density moves towards the electronegative oxygen atom, a resonance structure can be drawn that places a positive charge on the carbonyl carbon. vaia.comstackexchange.com This leaves a cyclic, conjugated system of four π-electrons within the ring. vaia.comaskfilo.com According to Hückel's rule, with 4 π-electrons (where n=1 in the 4n rule), the cyclopentadienone ring is antiaromatic. vaia.comvaia.com This antiaromatic character is a primary reason for its extreme reactivity and inability to be isolated under normal conditions. vaia.comstackexchange.com

Resonance and Delocalization Contributions to Instability

Resonance theory can be used to illustrate the electronic distribution and instability of this compound. While multiple resonance structures can be drawn, the one that highlights its antiaromaticity is particularly significant.

| Compound/Ion | π-Electron Count | Hückel's Rule (4n+2 or 4n) | Character | Reference |

|---|---|---|---|---|

| Benzene | 6 | 4(1) + 2 | Aromatic | chemistrysteps.com |

| Cyclopentadienyl (B1206354) anion | 6 | 4(1) + 2 | Aromatic | libretexts.org |

| Cyclopentadienyl cation | 4 | 4(1) | Antiaromatic | libretexts.org |

| This compound | 4 | 4(1) | Antiaromatic | vaia.comvaia.com |

| Cycloheptatrienone (Tropone) | 6 | 4(1) + 2 | Aromatic | vaia.comvaia.com |

Characterization of Antiaromaticity Through Electronic Descriptors

Antiaromaticity in cyclic molecules with 4n π electrons is a key concept for understanding their stability and reactivity. For this compound, various electronic descriptors are employed to characterize this property. One of the most widely used descriptors is the Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.gov NICS calculations are used to probe the magnetic shielding at the center of a ring system. A positive NICS value is indicative of a paratropic ring current, which is a hallmark of antiaromaticity, while a negative value suggests a diatropic ring current, characteristic of aromaticity. diva-portal.orgnih.gov

Theoretical studies on related systems, such as the cyclopentadienyl cation (C₅H₅⁺), which also possesses 4π electrons, show large positive NICS values, confirming their antiaromatic character. nih.gov For instance, the singlet cyclopentadienyl cation exhibits a significant destabilization energy, marking it as a highly antiaromatic species. nih.gov Computational analyses of substituted cyclopentadienes have shown that electron-withdrawing groups can enhance antiaromatic character. nih.gov Given the electron-withdrawing nature of the carbonyl group in this compound, it is expected to exhibit antiaromatic properties. The planarity of the ring and the alternation of bond lengths are also structural indicators consistent with an antiaromatic description. nih.gov

Another method to assess antiaromaticity is through the anisotropy of the induced current density (ACID). nih.gov This method visualizes the electron circulation in the presence of a magnetic field. A paratropic (counterclockwise) circulation of π-electrons is a definitive sign of an antiaromatic molecule. nih.gov

| Compound | Number of π Electrons | Aromaticity Status (Predicted) | Key Electronic Descriptor | Typical Descriptor Value |

|---|---|---|---|---|

| Benzene | 6 (4n+2) | Aromatic | NICS(1)zz | Large Negative Value |

| Cyclobutadiene | 4 (4n) | Antiaromatic | NICS(1)zz | Large Positive Value |

| Cyclopentadienyl Anion | 6 (4n+2) | Aromatic | NICS(1)zz | Negative Value |

| Cyclopentadienyl Cation | 4 (4n) | Antiaromatic | NICS(1)zz | Large Positive Value nih.gov |

| This compound | 4 (4n) | Antiaromatic | NICS / ACID | Positive NICS / Paratropic Current |

Molecular Orbital Theory and Frontier Orbital Analysis of Reactivity

The reactivity of this compound, particularly in cycloaddition reactions, can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.orgjournals.co.za This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a reaction.

HOMO-LUMO Interactions in Cycloaddition Processes

In the context of Diels-Alder reactions, where this compound can act as the diene component, the interaction between its frontier orbitals and those of the dienophile dictates the reaction's progress. libretexts.orgstereoelectronics.org There are two primary scenarios for HOMO-LUMO interactions in these cycloadditions: normal electron-demand and inverse electron-demand.

In a normal electron-demand Diels-Alder reaction, the reaction is primarily governed by the interaction between the HOMO of the diene and the LUMO of the dienophile. researchgate.netresearchgate.net Electron-rich dienes and electron-poor dienophiles facilitate this type of interaction. Conversely, in an inverse electron-demand Diels-Alder reaction, the key interaction is between the LUMO of the diene and the HOMO of the dienophile, which is favored when the diene is electron-poor and the dienophile is electron-rich. researchgate.netresearchgate.net

The presence of the electron-withdrawing ketone group in this compound lowers the energy of both its HOMO and LUMO compared to cyclopentadiene. This makes it a more electron-poor diene. Consequently, its reactivity in Diels-Alder reactions is influenced by the nature of the dienophile. While it can participate in normal electron-demand reactions, it is particularly well-suited for inverse electron-demand cycloadditions with electron-rich dienophiles. researchgate.net The energy gap between the interacting HOMO and LUMO is a critical factor; a smaller energy gap leads to a stronger interaction and a more favorable reaction. stereoelectronics.orgresearchgate.net

| Reaction Type | Diene Electronic Character | Dienophile Electronic Character | Primary FMO Interaction | Example Dienophile for this compound |

|---|---|---|---|---|

| Normal Electron-Demand | Electron-Rich | Electron-Poor | HOMO(diene) - LUMO(dienophile) | Maleic anhydride (B1165640) wikipedia.org |

| Inverse Electron-Demand | Electron-Poor | Electron-Rich | LUMO(diene) - HOMO(dienophile) | Enol ethers |

Orbital Overlap and Bond Formation Energetics

The formation of new chemical bonds during a cycloaddition reaction is contingent upon the constructive overlap of the participating molecular orbitals. masterorganicchemistry.comlibretexts.org In a Diels-Alder reaction, the simultaneous formation of two new sigma (σ) bonds requires that the lobes of the HOMO of one component and the LUMO of the other have the correct symmetry and phase to overlap effectively at both ends of the reacting system. stereoelectronics.orgmasterorganicchemistry.com

The energetics of bond formation are directly related to the extent of this orbital overlap; greater overlap leads to a more stable transition state and a lower activation energy for the reaction. libretexts.org For this compound, the geometry of its frontier orbitals plays a significant role. The coefficients of the p-orbitals in the HOMO and LUMO determine the regions of highest electron density, which in turn dictates the preferred orientation for cycloaddition.

Advanced Methodologies for the Generation and Controlled Isolation of 2,4 Cyclopentadiene 1 One

Photolytic Pathways for In Situ Formation

Photochemical methods offer a precise means of generating 2,4-cyclopentadiene-1-one under controlled conditions, allowing for its formation in situ for immediate spectroscopic analysis or trapping experiments.

Precursor Design and Photochemical Activation

The successful photolytic generation of this compound hinges on the rational design of precursor molecules that, upon photochemical activation, efficiently extrude stable small molecules to yield the desired transient species. The design principles for such precursors often involve incorporating a chromophore that absorbs light at a specific wavelength, leading to a predictable fragmentation pathway. A common strategy is the use of precursors that undergo light-induced decarbonylation or other cleavage reactions. ucsb.edu

For instance, Diels-Alder adducts of cyclopentadienone have been systematically studied as photopatterning platforms. These adducts can be engineered to be stable until irradiated, at which point they undergo an irreversible, light-induced decarbonylation and cleavage to release the diene. ucsb.edu While often focused on substituted derivatives, the underlying principle of designing a molecule that fragments upon light absorption is central to generating the parent this compound. The activation process is initiated by the absorption of a photon, which excites the precursor to a higher electronic state, from which it can relax through a bond-breaking process to yield the target molecule.

| Precursor Type | Photochemical Reaction | Key Feature |

| Diels-Alder Adducts | Retro [4+2] cycloaddition and decarbonylation | Irreversible release of the target molecule upon irradiation. ucsb.edu |

| Nitrogenous Precursors (e.g., tosylhydrazone salts) | Elimination of nitrogen gas | Formation of a carbene intermediate that rearranges. nih.gov |

Wavelength-Dependent Generation Strategies

The efficiency and selectivity of photochemical reactions are often dependent on the wavelength of the incident light. rsc.org Different electronic transitions can be accessed by tuning the irradiation wavelength, potentially leading to different reaction pathways or quantum yields. For the generation of this compound, selecting an appropriate wavelength is crucial to ensure that the energy input is sufficient to overcome the activation barrier for the desired fragmentation pathway without inducing secondary photochemical reactions of the product itself.

For example, in related systems, UV irradiation is often employed to initiate bond cleavage. Studies on cyclopentadienone-norbornadiene adducts have utilized 365 nm irradiation to induce cleavage and unveil cyclopentadiene (B3395910). ucsb.edu The choice of wavelength must be carefully considered in relation to the absorption spectrum of the precursor molecule. Wavelength-dependent studies can help to maximize the yield of the desired transient species and minimize the formation of unwanted byproducts. rsc.org While specific wavelength-dependent quantum yield data for the generation of the parent this compound from various precursors is not extensively detailed in the literature, the principle remains a key strategic consideration in experimental design. rsc.orgrsc.org

Pyrolytic Techniques for High-Temperature Generation

High-temperature pyrolysis provides a powerful gas-phase method for generating highly reactive and unstable molecules that are not accessible through conventional solution-phase synthesis.

Flash Vacuum Pyrolysis (FVP) Methodologies

Flash Vacuum Pyrolysis (FVP) is a technique where a precursor is vaporized under high vacuum and passed through a heated tube for a very short residence time (on the order of milliseconds). scripps.edu The combination of high temperature (typically 200–1000 °C) and low pressure minimizes bimolecular collisions, favoring unimolecular decomposition reactions. scripps.edu This makes FVP an ideal method for generating transient species like this compound, which can then be directly analyzed or trapped on a cold surface. uq.edu.au

The FVP apparatus typically consists of a sample inlet, a pyrolysis zone (often a quartz tube), and a cold trap (e.g., a cold finger cooled with liquid nitrogen) for collecting the products. uq.edu.au The high vacuum conditions (typically 10⁻⁶ to 10⁻² mbar) ensure that the mean free path of the molecules is long, reducing the likelihood of intermolecular reactions. scripps.edu The products are rapidly quenched upon hitting the cold surface, which helps to prevent decomposition or dimerization.

| FVP Parameter | Typical Range | Purpose |

| Temperature | 200–1000 °C | Provides thermal energy for unimolecular decomposition. scripps.edu |

| Pressure | 10⁻⁶–10⁻² mbar | Minimizes intermolecular collisions, favoring unimolecular reactions. |

| Residence Time | Milliseconds | Prevents secondary decomposition of the desired product. scripps.edu |

Thermal Decomposition of Tailored Precursors

The choice of precursor is critical for the successful generation of this compound via pyrolysis. The precursor should be volatile enough to be introduced into the gas phase and designed to undergo a clean, high-yield thermal decomposition to the target molecule and stable, easily removed byproducts.

One notable example involves the gas-phase pyrolysis of o-phenylene sulfite. This precursor has been shown to undergo thermal decomposition to yield the dimer of cyclopentadienone, which strongly implies the formation of the monomer as a transient intermediate that dimerizes upon collection. researchgate.net The reaction proceeds via the loss of sulfur monoxide (SO). Other precursors are designed to eliminate stable molecules like carbon monoxide, carbon dioxide, or nitrogen. For instance, the thermal decomposition of phenols can lead to the formation of cyclopentadiene via a cyclohexadienone intermediate, demonstrating a ring-contraction pathway. researchgate.net

| Precursor | Decomposition Products | Pyrolysis Conditions |

| o-Phenylene Sulfite | This compound (dimerizes) + SO | High-temperature gas-phase pyrolysis. researchgate.net |

| Phenol | Cyclopentadiene + CO | High-temperature (375 K–1575 K) micro-tubular reactor. researchgate.net |

Cryogenic Matrix Isolation for Transient Species Stabilization

Due to its high reactivity and propensity to dimerize, this compound cannot be stored under normal conditions. Cryogenic matrix isolation is a powerful technique used to trap and stabilize such transient species, allowing for their detailed spectroscopic characterization. wikipedia.org

The technique involves co-depositing the species of interest, generated in the gas phase via pyrolysis or photolysis, with a vast excess of a chemically inert gas (the matrix) onto a cryogenic surface. fu-berlin.de The surface, typically a transparent window made of materials like CsI or BaF₂, is cooled to extremely low temperatures, often around 10 K (-263 °C). researchgate.net

Commonly used matrix gases include noble gases like argon and neon, or nitrogen. fu-berlin.de At these low temperatures, the matrix gas solidifies, forming a rigid, inert cage around the individual molecules of the reactive species. This caging effect prevents diffusion and bimolecular reactions, such as dimerization, effectively isolating the molecules from one another. wikipedia.orgfu-berlin.de Once isolated in the matrix, the stabilized this compound can be studied at leisure using various spectroscopic methods, including infrared (IR), UV-Vis, and electron paramagnetic resonance (EPR) spectroscopy, to determine its structural and electronic properties. ebsco.comfu-berlin.de

| Parameter | Description | Typical Values/Materials |

| Matrix Gas | Inert gas used to form the solid host environment. | Argon, Neon, Nitrogen. fu-berlin.de |

| Deposition Temperature | Temperature of the cold window during deposition. | 4 K - 20 K. |

| Guest-to-Host Ratio | The dilution factor of the reactive species in the matrix gas. | 1:1000 to 1:10,000. |

| Spectroscopic Window | Material transparent to the radiation used for analysis. | CsI, BaF₂, KBr. |

Experimental Setup for Low-Temperature Studies

The investigation of transient species like this compound is conducted using a specialized apparatus centered around matrix isolation techniques. fu-berlin.de The core of the setup consists of a high-vacuum chamber containing a transparent window (often made of materials like Cesium Iodide or Sapphire) that can be cooled to cryogenic temperatures, typically around 10 K (-263 °C), by a closed-cycle helium cryostat. wikipedia.org

A gaseous mixture of a precursor compound and a large excess of an inert gas, most commonly argon, is slowly deposited onto this cold window. wikipedia.orgfu-berlin.de The inert gas freezes upon contact with the window, forming a solid, rigid matrix that traps the precursor molecules. The generation of this compound is then initiated in situ, either by photolysis using a UV light source directed at the matrix-isolated precursor or by passing the precursor through a high-temperature pyrolysis tube before it is co-deposited with the inert gas on the cold window. wikipedia.orguc.pt This entire process ensures that the highly reactive this compound molecules are generated and immediately isolated from one another, preventing the rapid dimerization that occurs at higher temperatures. wikipedia.org Upon warming the matrix to around 38 K (-235 °C), the trapped molecules gain enough mobility to dimerize. wikipedia.org

Key Components of a Typical Matrix Isolation Setup:

| Component | Function |

|---|---|

| High-Vacuum Chamber | Prevents atmospheric gases from condensing on the cold window. |

| Closed-Cycle Cryostat | Cools the sample window to cryogenic temperatures (e.g., 10 K). |

| Cold Window (e.g., CsI) | Provides a transparent surface for matrix deposition and spectroscopic analysis. |

| Deposition Inlet | Introduces the precursor and inert gas mixture into the chamber. |

| Pyrolysis Tube/UV Lamp | Generates the reactive species from the precursor before or after deposition. |

Spectroscopic Monitoring in Inert Matrices

Once isolated within the inert matrix, this compound can be studied using various spectroscopic methods. Infrared (IR) spectroscopy is a primary tool for its identification and structural characterization. uc.pt By comparing the IR spectrum of the matrix after the generation process (photolysis or pyrolysis) with the spectrum of the precursor before, new absorption bands appear that can be assigned to the vibrational modes of the newly formed molecule. acs.org

The vibrational frequencies of this compound have been identified through these low-temperature matrix isolation experiments. These experimental data are crucial for confirming the structure of the molecule.

Selected Infrared Absorption Bands of this compound in an Inert Matrix:

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3114 | C-H Stretch |

| 1713 | C=O Stretch |

| 1528 | C=C Stretch |

| 910 | C-H Bend |

Data sourced from the NIST Chemistry WebBook. nist.gov

In addition to IR spectroscopy, electronic transitions can be observed using UV-Vis spectroscopy. The energy separation between the ground state and the first excited electronic state provides further characterization of the molecule. nist.gov These combined spectroscopic techniques, applied within the controlled environment of an inert matrix, provide unambiguous evidence for the generation and structure of this transient species. uc.ptfu-berlin.de

Precursor-Based Strategies for Controlled Liberation and Trapping

The controlled generation of this compound for study relies on the selection of suitable precursor molecules that can be induced to eliminate the target compound under specific conditions. The liberation of the molecule is typically achieved through photolytic (light-induced) or pyrolytic (heat-induced) fragmentation of the chosen precursor. wikipedia.org The products of this fragmentation are then immediately trapped in the cryogenic matrix. chemrxiv.org

A common strategy involves flash vacuum pyrolysis (FVP), where the precursor is heated to high temperatures in the gas phase under low pressure, causing it to decompose. The resulting mixture of products, including this compound, is then co-deposited with an inert gas onto the cold window for analysis. chemrxiv.org

Alternatively, photolysis can be employed. In this method, the precursor is first trapped in the inert matrix at low temperature. The matrix is then irradiated with UV light of a specific wavelength, causing the precursor molecule to break apart and form this compound, which remains isolated in its position within the matrix. uc.pt

Examples of Precursors for this compound Generation:

| Precursor | Generation Method | Description |

|---|---|---|

| 1,2-Benzoquinone | Photolysis / Pyrolysis | Fragmentation of this precursor can yield this compound. wikipedia.org |

The selection of the precursor and the method of generation are critical for successfully producing and isolating this highly reactive ketone for detailed spectroscopic study. wikipedia.orgchemrxiv.org

Table of Mentioned Compounds:

| Compound Name |

|---|

| This compound |

| Argon |

| Cesium Iodide |

| Sapphire |

Mechanistic Studies of 2,4 Cyclopentadiene 1 One Reactivity and Transformation Pathways

Pericyclic Reactions Involving 2,4-Cyclopentadiene-1-one

Pericyclic reactions represent the principal pathways for the transformation of this compound. Among these, cycloaddition reactions are the most prominent, where the diene system of the molecule reacts with a π-electron system (a dienophile) to form a cyclic adduct. The inherent reactivity of cyclopentadienones in these processes makes them valuable intermediates in chemical synthesis. msu.edubme.hu

The [4+2] Diels-Alder cycloaddition is the hallmark reaction of this compound. In this reaction, the 4π-electron system of the diene reacts with a 2π-electron system of a dienophile to form a six-membered ring. Cyclopentadienone and its derivatives are recognized as highly reactive dienes, a property attributed to the pre-configured s-cis conformation of the diene enforced by the ring structure, which minimizes the entropic barrier to reaction. msu.edumasterorganicchemistry.com

The parent this compound is a transient species with a strong propensity to undergo a Diels-Alder reaction with itself, a process known as dimerization. masterorganicchemistry.com In this reaction, one molecule acts as the diene and the other as the dienophile. This high reactivity is a primary reason why alkyl-substituted cyclopentadienones are often generated in situ for subsequent reactions. masterorganicchemistry.com

While specific kinetic and thermodynamic data for the dimerization of the unsubstituted this compound are scarce due to its instability, extensive studies on the analogous dimerization of cyclopentadiene (B3395910) provide significant insight. The dimerization of cyclopentadiene is a second-order reaction that is thermodynamically favorable at room temperature, though it possesses a significant activation barrier. msu.edu At lower temperatures, the reaction is under kinetic control and predominantly forms the endo adduct. researchgate.net At higher temperatures, the reversible retro-Diels-Alder reaction becomes significant, and the more thermodynamically stable exo adduct can be formed. researchgate.net The dimerization of cyclopentadiene is an exothermic process, with a reported enthalpy of reaction (ΔH°) of approximately -18.4 kcal/mol. msu.edu

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Rate Constant (k) at 120 °C | 1.13 × 10⁻³ M⁻¹s⁻¹ | Liquid Phase | researchgate.net |

| Enthalpy of Reaction (ΔH°) | -18.4 kcal/mol | - | msu.edu |

| Activation Enthalpy (ΔH‡) | ~17 kcal/mol | Gas or Solution Phase | acs.org |

| Product Ratio (endo:exo) at 200 °C | 4:1 | Thermodynamic Control | researchgate.net |

| Product at 23 °C | Exclusively endo | Kinetic Control | researchgate.net |

This compound and its derivatives are versatile dienes that react with a wide array of dienophiles. The nature of the dienophile significantly influences the reaction rate and can determine whether the reaction proceeds via a normal or inverse-electron-demand pathway.

Electron-Deficient Dienophiles : In a normal-electron-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. Cyclopentadienones readily react with classic electron-deficient dienophiles such as maleimides, maleic anhydride (B1165640), and quinones. msu.edu Alkyl-substituted cyclopentadienones, generated in situ, have been shown to react efficiently with electron-deficient olefins to construct highly substituted 7-norbornenone structures. masterorganicchemistry.com

Electron-Rich Dienophiles : When substituted with electron-withdrawing groups, cyclopentadienones can become electron-deficient themselves. Such derivatives can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles like vinyl ethers or enamines. For example, 2,3,4,5-tetra(trifluoromethyl)cyclopentadienone reacts with dienophiles in an inverse-type Diels-Alder fashion. vt.edu

Alkynes : Alkynes also serve as effective dienophiles in reactions with cyclopentadienones, leading to the formation of bicyclic adducts with a bridgehead double bond. These adducts can subsequently undergo further transformations. nist.gov

The reactivity of substituted cyclopentadienones with various dienophiles is summarized in the table below, illustrating the frontier molecular orbital (FMO) control of these reactions.

| Cyclopentadienone Type | Dienophile Type | Reaction Type | Governing Interaction |

|---|---|---|---|

| Electron-donating substituents | Electron-deficient (e.g., p-Nitrostyrene) | Normal Demand | HOMO(diene) - LUMO(dienophile) |

| Electron-withdrawing substituents | Electron-rich (e.g., p-Dimethylaminostyrene) | Inverse Demand | LUMO(diene) - HOMO(dienophile) |

The mechanism of the Diels-Alder reaction is typically described as a concerted process, where the two new sigma bonds are formed in a single transition state. However, depending on the electronic nature of the reactants, the reaction can become asynchronous, where bond formation does not occur in perfect unison, or even proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.

For reactions involving cyclopentadienones, the presence of the polar carbonyl group can influence the transition state. Studies on substituted cyclopentadienones reacting with styrenes in various solvents showed that reaction rates were generally higher in non-polar solvents. vt.edu This observation is consistent with a concerted, less polar transition state, as a stepwise mechanism involving a charge-separated zwitterionic intermediate would be expected to be accelerated by polar solvents. vt.edu However, highly asynchronous or stepwise mechanisms can become competitive, particularly with dienophiles that create a significant electronic mismatch across the reacting centers. researchgate.net While definitive studies on the parent this compound are limited, the bulk of evidence for related systems points towards a predominantly concerted, albeit potentially highly asynchronous, pathway. researchgate.net

Diels-Alder reactions are renowned for their high degree of selectivity, and those involving this compound are no exception.

Regioselectivity : When an unsymmetrical cyclopentadienone reacts with an unsymmetrical dienophile, two different constitutional isomers (regioisomers) can be formed. The outcome is governed by electronic effects. The reaction generally proceeds by aligning the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. This is often predicted by examining the resonance structures or the coefficients of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile).

Stereoselectivity (Endo/Exo) : The approach of the dienophile to the plane of the diene can result in two diastereomeric products: endo and exo. In the Diels-Alder reaction, the endo product is often favored under conditions of kinetic control, a principle known as the Alder Endo Rule. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond in the diene at the transition state. The exo product, being sterically less hindered, is typically the thermodynamically more stable product and may be favored at higher temperatures where the reaction becomes reversible. Studies involving cyclopentadienone derivatives have demonstrated high endo-selectivity in their Diels-Alder reactions.

While thermally activated [4+2] cycloadditions are dominant, this compound and its analogs can participate in other cycloaddition modes, notably [2+2] cycloadditions, particularly under photochemical conditions. Thermally, [2+2] cycloadditions are generally forbidden by the Woodward-Hoffmann rules for simple alkenes but can occur with activated systems like ketenes.

Photochemical [2+2] cycloadditions of enones are well-established. The mechanism involves photoexcitation of the enone, followed by intersystem crossing to a triplet state which then reacts with an alkene to form a diradical intermediate, ultimately closing to a cyclobutane (B1203170) ring. Studies on the related compound 2-cyclopentenone show that it undergoes photochemical [2+2] cycloaddition with alkenols. It is therefore mechanistically plausible that this compound could undergo similar intermolecular [2+2] photocycloadditions, where one of its double bonds acts as the enone component. Furthermore, some complex transformations of electron-deficient cyclopentadienones have been described as proceeding through a [2π+2π+2σ] pathway. The competition between the allowed thermal [4+2] and the allowed photochemical [2+2] pathways represents a key feature of the mechanistic landscape of this compound.

Diels-Alder Cycloaddition Reactions

Rearrangement Reactions and Tautomerism of this compound

The reactivity of this compound is significantly influenced by its ability to undergo various rearrangements and exist in tautomeric forms. These transformations are governed by the interplay of electronic effects, steric factors, and the inherent strain of the five-membered ring.

Keto-Enol Tautomeric Equilibria

Like other carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer, 1-hydroxy-1,3-cyclopentadiene. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the π-electrons. libretexts.orgchemistrysteps.com

The position of this equilibrium is dictated by the relative thermodynamic stability of the two forms. For most simple ketones, the keto form is overwhelmingly favored due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org However, several factors can shift the equilibrium toward the enol form, including conjugation, intramolecular hydrogen bonding, and aromaticity. quora.comfiveable.memasterorganicchemistry.com

In the case of this compound, the enol form benefits from the creation of a fully conjugated cyclopentadiene ring system. However, unlike the keto-enol tautomerism of 2,4-cyclohexadienone, which produces the highly stable aromatic phenol, the enol of cyclopentadienone (a hydroxycyclopentadiene) does not result in an aromatic ring. quora.com The cyclopentadienyl (B1206354) system only achieves aromaticity as an anion (C₅H₅⁻), not as a neutral ring. byjus.com Therefore, the driving force for enolization is less pronounced compared to systems that gain aromatic stabilization.

Computational studies on related cyclic dicarbonyl compounds, such as β-cyclopentanedione, provide insight into the energetics of this process. Density Functional Theory (DFT) calculations have shown that the energy barrier for tautomerization is significant and highly dependent on the environment, such as the presence of solvent molecules that can facilitate proton transfer. nih.govnih.gov For instance, water molecules can form hydrogen-bonded networks that lower the activation energy barrier for the proton shift. nih.govresearchgate.net While specific equilibrium constants for this compound are not widely reported, the equilibrium is expected to strongly favor the keto tautomer under standard conditions, with the enol present as a minor but mechanistically important species.

| Factor | Effect on Enol Form | Relevance to this compound |

|---|---|---|

| C=O vs. C=C Bond Strength | Disfavors Enol (C=O is stronger) libretexts.org | Primary reason for keto form predominance. |

| Conjugation | Favors Enol fiveable.me | The enol form creates a fully conjugated diene system within the ring. |

| Aromaticity | Strongly favors Enol if the ring becomes aromatic quora.commasterorganicchemistry.com | Not a major stabilizing factor as the resulting hydroxycyclopentadiene is not aromatic. |

| Solvent | Protic solvents can catalyze the interconversion and shift equilibrium nih.govresearchgate.net | Water or alcohol can act as proton shuttles, lowering the activation barrier. |

Sigmatropic Rearrangements in Derived Systems

Sigmatropic rearrangements are concerted, pericyclic reactions wherein a σ-bond migrates across a π-electron system. wikipedia.org Systems derived from the cyclopentadiene core are particularly prone to acs.orgcdnsciencepub.com-sigmatropic hydrogen shifts. libretexts.orgstereoelectronics.org This type of rearrangement is thermally allowed and proceeds suprafacially, meaning the hydrogen atom moves across the same face of the π-system. libretexts.orgstereoelectronics.org

For a substituted 5-alkyl-1,3-cyclopentadiene, a derivative of the cyclopentadiene framework, a series of acs.orgcdnsciencepub.com-hydrogen shifts leads to a dynamic equilibrium between the 5-, 1-, and 2-substituted isomers. libretexts.org The reaction proceeds through a cyclic, six-electron transition state (four π-electrons from the diene and two σ-electrons from the C-H bond), which is consistent with the Woodward-Hoffmann rules for thermally allowed pericyclic reactions. stereoelectronics.org

Computational studies on the parent cyclopentadiene molecule have quantified the activation energy for this process. Density Functional Theory (B3LYP/6-31G*) calculations predicted an activation barrier of +26.9 kcal/mol for the unimolecular acs.orgcdnsciencepub.com hydrogen shift. nih.gov This relatively low barrier explains why such rearrangements can occur at moderate temperatures. The five-membered ring structure pre-organizes the π-system into the required s-cis conformation, facilitating the rearrangement. cdnsciencepub.com

Beyond simple hydrogen shifts, other types of sigmatropic rearrangements can be observed in more complex derived systems. For example, nih.govnih.gov-sigmatropic rearrangements like the Cope or Claisen rearrangements can occur in cyclopentadienyl systems bearing appropriate alkenyl or allyl ether side chains. libretexts.orgnih.gov

| Computational Method | Calculated Activation Energy (ΔU‡) | Reference |

|---|---|---|

| B3LYP/6-31G* | +26.9 kcal/mol | nih.gov |

Electrophilic and Nucleophilic Character of the Carbonyl Moiety

The carbonyl group in this compound, like in all α,β-unsaturated ketones, exhibits dual reactivity. The inherent polarity of the carbon-oxygen double bond, combined with the extended conjugation, creates multiple reactive sites for both nucleophiles and electrophiles.

The carbonyl carbon atom is electrophilic due to the high electronegativity of the oxygen atom, which polarizes the C=O bond, inducing a partial positive charge (δ+) on the carbon. masterorganicchemistry.com This makes it a target for nucleophilic attack. This direct attack on the carbonyl carbon is known as a 1,2-addition . wikipedia.org

Furthermore, the conjugation of the carbonyl group with the diene system delocalizes this electrophilicity. Resonance analysis shows that the partial positive charge is also distributed to the β-carbon (C4). This allows for nucleophilic attack at this position in a process called conjugate addition or 1,4-addition . libretexts.orgmasterorganicchemistry.com The outcome of a nucleophilic addition (1,2- vs. 1,4-addition) can be influenced by factors such as the nature of the nucleophile ("hard" vs. "soft" nucleophiles) and the reaction conditions (kinetic vs. thermodynamic control). masterorganicchemistry.comlibretexts.org For example, reactions of α-donor-cyclopentenones with methyllithium (B1224462) (a "hard" nucleophile) tend to yield 1,2-adducts, whereas reactions with lithium dimethylcuprates ("soft" nucleophiles) favor 1,4-addition. rsc.org

Conversely, the carbonyl oxygen atom, with its lone pairs of electrons, possesses nucleophilic character. It can be protonated by acids or attacked by other electrophiles. Acid catalysis, for instance, enhances the electrophilicity of the carbonyl carbon by protonating the oxygen, making the carbonyl group more susceptible to attack by weak nucleophiles. byjus.com

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of reactions involving this compound. Methods such as Density Functional Theory (DFT) allow for the calculation of potential energy surfaces, the identification of transition state structures, and the determination of activation energies, offering insights that complement experimental findings. comporgchem.commdpi.com

For instance, the thermal decomposition of cyclopentadienone has been studied using molecular orbital and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations. These studies predict the reaction pathways and rate coefficients at high temperatures, suggesting that the primary decomposition product is cyclobutadiene. acs.org

Computational models are also essential for studying pericyclic reactions. For the acs.orgcdnsciencepub.com-sigmatropic hydrogen shift in the parent cyclopentadiene, calculations have not only determined the activation energy but have also mapped the geometry of the transition state. nih.gov In this transition state, the migrating hydrogen is partially bonded to both C1 and C5, and the C1-C5 distance is significantly reduced compared to the ground state. tue.nl

Similarly, the transition states of other rearrangements, such as the nih.govacs.org-sigmatropic Mislow-Evans rearrangement, have been modeled. DFT calculations (B3LYP/6-31G(d)) show a five-membered cyclic transition state with specific bond lengths for the forming and breaking bonds. acs.org These computational models allow for a detailed geometric and electronic analysis of the transient species that govern the reaction pathway.

| Reaction Type | Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| acs.orgcdnsciencepub.com H-Shift in 1,3-Cyclohexadiene (Homo-cyclopentadienyl TS model) | INDO | C1-C5 distance in TS | 1.88 Å | tue.nl |

| C1-C6-C5 angle in TS | 75° | |||

| nih.govacs.org-Sigmatropic Rearrangement (Mislow-Evans Model) | B3LYP/6-31G(d) | Activation Energy (ΔE‡) | 12.0 kcal/mol | acs.org |

| Forming C-O bond length in TS | ~2.0 Å | |||

| Breaking S-C bond length in TS | ~2.2 Å | |||

| Thermal Decomposition of 2-Cyclopentenone (H-migration) | B3LYP/6-311++G** | Activation Energy (ΔE‡) | 92.88 kcal/mol | nih.gov |

Synthesis and Reactivity of Substituted 2,4 Cyclopentadiene 1 One Derivatives

Synthetic Strategies for Accessing Substituted Cyclopentadienones

The preparation of stable cyclopentadienone derivatives relies on methods that either construct the substituted ring system from acyclic precursors or involve the functionalization of stable cyclopentadiene (B3395910) precursors.

Direct functionalization of an existing cyclopentadienone ring is challenging due to the inherent instability and high reactivity of the core structure, which readily undergoes Diels-Alder dimerization. wikipedia.org Such strategies are generally limited to cyclopentadienone derivatives that are already kinetically stabilized, for instance, by bulky substituents that prevent dimerization. For these stabilized systems, modern synthetic methods could be applicable. For example, palladium-catalyzed ligand-directed C–H functionalization, a powerful tool for modifying C-H bonds, could theoretically be used to install new functional groups on the cyclopentadienone scaffold, although specific examples in the literature are scarce. researchgate.netscispace.comnih.gov This approach typically involves the use of a directing group within the substrate to position the palladium catalyst at a specific C-H bond for selective transformation. researchgate.net

A more common and versatile approach to substituted cyclopentadienones involves the synthesis and subsequent modification of substituted cyclopentadiene precursors. This multi-step strategy allows for the introduction of a wide array of functional groups.

Several methods are employed to create these functionalized precursors:

Construction from Acyclic Precursors: One-pot reactions can generate substituted cyclopentadienones directly from simple starting materials. For instance, the reaction of 1,4-dilithio-1,3-diene derivatives with carbon dioxide rapidly affords cyclopentadienones with various substituents in high yields. organic-chemistry.org Another powerful method is the Rhodium(I)-catalyzed [3+2] cycloaddition of cyclopropenones with alkynes, which provides a highly regioselective route to cyclopentadienones that are otherwise difficult to access. organic-chemistry.org

Modification of Cyclopentene Scaffolds: Substituted 4-ketocyclopentene compounds can serve as valuable intermediates. These can be reduced to the corresponding alcohol, followed by the introduction of a leaving group and subsequent base-induced elimination to yield the substituted cyclopentadiene, which can then be oxidized to the cyclopentadienone. google.com

Functionalization of Pre-formed Cyclopentadienyl (B1206354) Anions: Alkali-metal cyclopentadienyl compounds, such as sodium cyclopentadienide (NaCp), can be reacted with electrophiles to generate substituted cyclopentadienes. acs.orgwikipedia.org For example, the reaction of NaCp with hexafluorobenzene yields (pentafluorophenyl)cyclopentadiene derivatives. acs.org Similarly, aluminum cyclopentadienyl compounds can be used to synthesize a variety of substituted cyclopentadienes by reaction with alkyl halides. google.com A wide range of precursors to substituted pentaphenylcyclopentadienyl ligands have been prepared using this principle, starting from the appropriate substituted tetracyclone. publish.csiro.au

A summary of synthetic strategies starting from modified precursors is presented below.

| Precursor Type | Reagents | Resulting Substitution Pattern |

| 1,4-Dilithio-1,3-dienes | Carbon Dioxide (CO₂) | Variably substituted |

| Cyclopropenones and Alkynes | Rh(I) Catalyst | Highly substituted, regioselective |

| 4-Ketocyclopentenes | Reduction, Elimination | Substituted |

| Cyclopentadienyl Anions | Alkyl/Aryl Halides | Variably substituted |

| Zirconacyclopentadienes | Aroyl Cyanides | Aryl-substituted |

The parent 2,4-cyclopentadiene-1-one is highly unstable and rapidly dimerizes via a Diels-Alder reaction to avoid its antiaromatic character. wikipedia.orgwikipedia.org A key strategy to isolate and utilize cyclopentadienones as monomers is the introduction of sterically demanding, or "bulky," substituents on the ring.

These bulky groups provide kinetic stability by creating significant steric hindrance. masterorganicchemistry.com This hindrance physically blocks the approach of another cyclopentadienone molecule, thereby inhibiting the intermolecular Diels-Alder reaction required for dimerization. A classic example is tetraphenylcyclopentadienone (tetracyclone), where the four phenyl groups effectively shield the diene core, making it a stable, crystalline solid at room temperature. wikipedia.org Similarly, cyclopentadienone derivatives with other bulky substituents, such as tert-butyl or adamantyl groups, also exhibit enhanced kinetic stability. The general principle is that the steric repulsion between the large substituent groups on two interacting molecules raises the energy of the dimerization transition state, slowing the reaction rate significantly. masterorganicchemistry.comyoutube.com This strategy has been crucial for the isolation, study, and application of cyclopentadienone derivatives in synthesis and organometallic chemistry.

Influence of Substituents on Electronic Structure and Stability

Substituents exert profound control over the fundamental properties of the cyclopentadienone ring through a combination of steric and electronic effects. These interactions directly influence the molecule's conformation, reactivity, and the degree of its inherent antiaromaticity.

Steric effects, arising from the spatial arrangement of atoms, significantly influence the shape and reactivity of substituted cyclopentadienones. nih.govrsc.org The size and placement of substituents can force the five-membered ring to deviate from planarity. For instance, computational studies on related 5-substituted cyclopentadienes have shown that substituents can pre-distort the molecule into an "envelope" conformation. nih.gov In this conformation, the C5 carbon is puckered out of the plane of the other four carbon atoms. nih.gov This pre-distortion has significant energetic consequences for reactions where the cyclopentadienone acts as a diene, such as in Diels-Alder cycloadditions. The ground-state geometry more closely resembles the transition-state geometry for attack from one face of the diene over the other, thereby lowering the activation energy for that pathway and controlling the stereoselectivity of the reaction. nih.gov

As a cyclic, planar, conjugated system with 4n π-electrons (n=1), cyclopentadienone is classified as antiaromatic. wikipedia.orgstackexchange.com This property is a primary driver of its high reactivity and instability. wikipedia.org The electronic nature of substituents on the ring can significantly modulate this antiaromatic character through inductive and resonance effects. lasalle.edulibretexts.org

Electron-donating groups (EDGs) , such as amino (-NH₂) or alkoxy (-OR) groups, can decrease the degree of antiaromaticity. Through resonance, these groups donate lone-pair electron density into the π-system. This influx of electron density disrupts the destabilizing 4n π-electron delocalization. Computational studies on the related cyclopentadienyl cation, another 4π system, show that strong electron-donating groups significantly reduce its antiaromaticity. mdpi.comsemanticscholar.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or carbonyl (-COR) groups, generally increase the antiaromatic character of the ring. These groups pull electron density out of the π-system through both inductive and resonance effects. lasalle.edu This withdrawal can enhance the delocalization of the 4π electrons, leading to a stronger paramagnetic ring current, which is a hallmark of antiaromaticity. nih.gov Systematic studies on substituted tetracyclones have shown that electron-withdrawing substituents make the carbonyl carbon and oxygen atoms more electropositive, reflecting a significant perturbation of the ring's electronic structure. nih.gov

The influence of various substituents on the antiaromaticity of the cyclopentadienyl cation, a model 4π system, has been quantified using computational methods like Nucleus-Independent Chemical Shift (NICS) calculations. A more positive NICS value indicates a higher degree of antiaromaticity.

| Substituent (X) on C₅H₄X⁺ | Substituent Effect | NICS(1) (ppm) | Relative Antiaromaticity |

| -H | Reference | 19.9 | High |

| -NH₂ | Strong Donor | 4.8 | Low |

| -OH | Strong Donor | 7.9 | Low |

| -CH₃ | Weak Donor | 18.2 | High |

| -F | Inductive Withdrawing/Resonance Donating | 13.9 | Medium |

| -CN | Strong Withdrawing | 20.3 | High |

| -NO₂ | Strong Withdrawing | 20.6 | High |

| (Data adapted from computational studies on substituted cyclopentadienyl cations as an analogue for trends in cyclopentadienones). mdpi.com |

Modulation of Reactivity in Cycloaddition and Other Processes by Substitution

The reactivity of the this compound ring system can be significantly influenced by the nature and position of its substituents. These modifications alter the electronic and steric properties of the diene framework, thereby modulating its behavior in cycloaddition reactions and other chemical transformations. The electronic effects of substituents are a primary driver of reactivity changes, particularly in the context of Diels-Alder reactions.

Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The introduction of these groups alters the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the cyclopentadienone derivative.

In a normal-electron-demand Diels-Alder reaction, the diene (cyclopentadienone) reacts with an electron-deficient alkene (the dienophile). In this scenario, the reaction rate is largely governed by the energy gap between the diene's HOMO and the dienophile's LUMO.

Electron-donating groups (e.g., alkyl, alkoxy) on the cyclopentadienone ring increase the energy of the HOMO. This reduces the HOMO-LUMO energy gap, leading to a stronger orbital interaction and an accelerated reaction rate.

Electron-withdrawing groups (e.g., carbonyl, nitro, halogens) lower the energy of both the HOMO and the LUMO. lumenlearning.com In a normal-electron-demand Diels-Alder reaction, this lowering of the HOMO energy increases the energy gap with the dienophile's LUMO, thus decreasing the reaction rate. lumenlearning.com

Conversely, in an inverse-electron-demand Diels-Alder reaction, the cyclopentadienone derivative possesses electron-withdrawing groups, making it electron-poor, and it reacts with an electron-rich dienophile. Here, the key interaction is between the diene's LUMO and the dienophile's HOMO. Electron-withdrawing groups on the cyclopentadienone lower its LUMO energy, decreasing the energy gap and increasing the reaction rate. This ambiphilic nature allows substituted cyclopentadienes to react with both electron-rich and electron-deficient dienophiles. nih.gov

Beyond purely electronic effects, substituents can also modulate reactivity through steric hindrance. Bulky substituents on the cyclopentadienone ring can impede the approach of the reacting partner, slowing down the reaction rate. For instance, dialkyl substitution at the 5-position of a cyclopentadiene can significantly diminish its rate of dimerization, a self-Diels-Alder reaction. nih.gov 5,5-Dimethylcyclopentadiene, for example, does not dimerize even at elevated temperatures. nih.gov

Hyperconjugation is another subtle, yet powerful, effect through which substituents can influence reactivity. Substituents at the 5-position of the cyclopentadiene ring can engage in hyperconjugative interactions with the π-system. This can lead to "hyperconjugative aromaticity" or "hyperconjugative antiaromaticity," which can tune the Diels-Alder reactivity of the diene. nih.gov For example, computations have predicted that 5-fluorocyclopentadiene, which is hyperconjugatively antiaromatic, will react significantly faster with an electron-deficient dienophile than cyclopentadiene itself. nih.gov

| Substituted Cyclopentadiene | Substituent Type | Effect on Normal-Demand Diels-Alder Reactivity | Governing Factor |

|---|---|---|---|

| 5-Alkylcyclopentadiene | Electron-Donating (Inductive) | Increase | Raised HOMO Energy |

| Hexachlorocyclopentadiene | Electron-Withdrawing | Decrease | Lowered HOMO Energy |

| 5-Fluorocyclopentadiene | Electron-Withdrawing (Inductive), π-Donating (Resonance) | Increase (Predicted) | Hyperconjugative Antiaromaticity |

| 5,5-Dimethylcyclopentadiene | Steric Bulk | Decrease (Dimerization) | Steric Hindrance |

Stereochemical Control in Reactions of Substituted Derivatives

Substituents on the this compound ring are crucial for directing the stereochemical outcome of its reactions, particularly in cycloadditions which create new stereocenters. The two main types of stereocontrol are diastereoselectivity and enantioselectivity.

Diastereoselectivity in the context of Diels-Alder reactions is most famously observed as endo/exo selectivity. The Alder endo rule states that the dienophile's substituents are preferentially oriented towards the diene's π-system in the transition state, leading to the endo product. nih.gov This is often the kinetically favored product, resulting from secondary orbital interactions. However, the exo product is typically more thermodynamically stable. The degree of endo/exo selectivity can be influenced by the substituents on the cyclopentadienone. Bulky substituents on either the diene or the dienophile can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product.

Another critical aspect of diastereoselectivity is π-facial selectivity . When a substituent is present at the 5-position (the saturated carbon) of the cyclopentadienone ring, the two faces of the diene π-system become inequivalent (syn and anti with respect to the substituent). The substituent can then direct the incoming dienophile to one face over the other.

The origin of this facial selectivity often lies in stereoelectronic effects, such as hyperconjugation. nih.gov

σ-acceptor substituents at the C5 position can cause the cyclopentadiene ring to pucker in a way that minimizes unfavorable orbital overlap, thereby exposing one face to attack. nih.gov

Steric effects also play a role, where the dienophile will preferentially attack from the less sterically hindered face, which is typically the face anti to a bulky substituent. However, surprising syn-directing effects have been observed, indicating that sterics are not the only factor. nih.gov Studies on 5-substituted cyclopentadienes have shown that the π-facial selectivity of the cycloaddition is controlled by the substituent at this 5-position. nih.gov

Enantioselectivity is achieved when a chiral substituent on the cyclopentadienone derivative, or a chiral catalyst, influences the reaction to produce one enantiomer of the product in excess. Chiral auxiliaries attached to the cyclopentadienone can create a chiral environment that biases the approach of the reaction partner, leading to high levels of enantioselectivity in cycloaddition reactions. Similarly, the use of chiral Lewis acid catalysts can coordinate to the cyclopentadienone or the dienophile, effectively blocking one face from attack and leading to an enantiomerically enriched product. Palladium-catalyzed formal [3+2]-cycloadditions, for instance, have demonstrated that high levels of stereoselectivity can be achieved by modulating the electronic properties of the reactants. nih.gov

| Reaction Type | Substituent/Control Element | Type of Stereocontrol | General Outcome |

|---|---|---|---|

| Diels-Alder | Unsubstituted Dienophile | Diastereoselectivity (endo/exo) | Endo product is often the kinetic major product. libretexts.org |

| Diels-Alder | Bulky Substituent at C5 | π-Facial Selectivity (syn/anti) | Attack often occurs anti to the bulky group due to sterics. |

| Diels-Alder | Stereoelectronic Group at C5 | π-Facial Selectivity (syn/anti) | Selectivity is governed by orbital interactions (e.g., hyperconjugation). nih.gov |

| Cycloaddition | Chiral Auxiliary on Ring | Enantioselectivity | Formation of one enantiomer is favored. |

| Cycloaddition | Chiral Lewis Acid Catalyst | Enantioselectivity | Catalyst creates a chiral environment, directing attack to one face. |

Applications of 2,4 Cyclopentadiene 1 One in Complex Molecule Synthesis and Materials Science

Role as a Versatile Synthetic Building Block in Organic Chemistry

2,4-Cyclopentadiene-1-one, often referred to simply as cyclopentadienone, is a powerful intermediate in organic synthesis, primarily owing to its high reactivity in cycloaddition reactions. Though the parent compound is unstable and readily dimerizes, its derivatives are widely employed to construct complex molecular frameworks.

Construction of Polycyclic Scaffolds and Bridged Systems

The inherent reactivity of cyclopentadienones in Diels-Alder reactions provides a robust strategy for the construction of intricate polycyclic and bridged systems. semanticscholar.org These reactions, where the cyclopentadienone can act as the diene component, lead to the formation of bicyclo[2.2.1]heptenone frameworks, which are precursors to a variety of cage-like and other complex polycyclic structures.

A notable application is in the synthesis of cage-like compounds such as cubane, where a substituted 2-bromocyclopentadienone undergoes a spontaneous dimerization via a Diels-Alder reaction to form an endo dimer. semanticscholar.org This dimer can then be photochemically cyclized to construct the core cage structure. This strategy highlights the utility of cyclopentadienones in generating molecular complexity in a controlled manner.

Furthermore, the Diels-Alder reaction of cyclopentadienone derivatives with various dienophiles, such as benzoquinone, has been explored for the synthesis of polycyclic cage compounds. These reactions can be highly efficient, providing adducts that serve as key intermediates for further transformations into complex hydrocarbons.

Precursors for the Synthesis of Carbon Skeletons with Defined Topologies

The ability to participate in controlled cycloaddition reactions makes cyclopentadienones excellent precursors for carbon skeletons with well-defined three-dimensional structures. The stereochemistry of the Diels-Alder reaction, governed by the Alder endo rule, allows for the predictable formation of specific stereoisomers. This stereocontrol is crucial in the total synthesis of natural products and other biologically active molecules where precise spatial arrangement of atoms is essential. nih.gov

For instance, the reaction of cyclopentadienone derivatives with dienophiles can be used to set up multiple stereocenters in a single step. These adducts can then be elaborated through various synthetic transformations to afford target molecules with complex and defined carbon frameworks. The versatility of this approach is demonstrated in the synthesis of various natural product scaffolds. nih.govnih.govoregonstate.edu

Strategic Use as a Diene or Dienophile Equivalent

Cyclopentadienones are highly versatile in [4+2] cycloaddition reactions, capable of acting as either a 4π (diene) or a 2π (dienophile) component, depending on the reaction partner. In normal-electron-demand Diels-Alder reactions, the electron-poor cyclopentadienone reacts with an electron-rich dienophile. Conversely, in inverse-electron-demand Diels-Alder reactions, it can react with electron-rich dienes. nih.gov

This dual reactivity allows for a broad scope of synthetic applications. For example, trapping a fleeting cyclopentadienone derivative with an electron-rich diene leads to the diastereoselective and regioselective formation of [4+2] cycloadducts in moderate to high yields. ucsb.edu This strategic use as a diene equivalent is a cornerstone in the construction of substituted aromatic systems and other complex architectures.

Utility in Organometallic Chemistry and Ligand Design

The cyclopentadienyl (B1206354) anion, readily formed from cyclopentadiene (B3395910), is a ubiquitous ligand in organometallic chemistry. This compound and its derivatives serve as valuable precursors for the synthesis of functionalized cyclopentadienyl ligands, which in turn are used to create a diverse array of transition metal complexes with significant applications in catalysis. nitrkl.ac.inlibretexts.org

Formation of Transition Metal Cyclopentadienyl Complexes

Cyclopentadienone and its substituted analogues are key starting materials for the synthesis of a wide range of transition metal cyclopentadienyl (Cp) complexes. These complexes, often referred to as "sandwich" or "half-sandwich" compounds, are central to the field of organometallic chemistry. libretexts.org Iron and rhodium complexes featuring cyclopentadienone-derived ligands have been extensively studied.

Iron cyclopentadienone complexes are particularly noteworthy due to their stability, ease of synthesis from inexpensive starting materials, and unique catalytic properties. researchgate.net These complexes are often prepared by the reaction of alkynes with iron carbonyls. Novel iron complexes bearing both a cyclopentadienone and an N-heterocyclic carbene (NHC) ligand have also been synthesized, demonstrating the versatility of these systems. mdpi.com

Similarly, rhodium complexes with chiral cyclopentadienyl ligands derived from functionalized cyclopentadienes have emerged as powerful catalysts in asymmetric synthesis. thieme-connect.deresearchgate.net The synthesis of these ligands often involves the functionalization of a cyclopentadiene precursor, which can be derived from a cyclopentadienone. nih.govnih.gov

| Complex Type | Metal | Key Features | Representative Synthesis |

| Iron Tricarbonyl | Fe | Air and water stable, phosphine-free | Reaction of alkynes with iron carbonyls |

| Iron NHC | Fe | Combines cyclopentadienone and N-heterocyclic carbene ligands | Silver transmetallation from Fe₂(CO)₉ |

| Chiral Rhodium | Rh | Enantioselective catalysis | Complexation of chiral cyclopentadienyl ligands |

Catalytic Applications of Derived Organometallic Compounds

Organometallic compounds derived from this compound exhibit remarkable catalytic activity in a variety of organic transformations. The electronic and steric properties of the cyclopentadienyl ligand, which can be tuned by using different substituted cyclopentadienones, play a crucial role in the efficacy and selectivity of the catalyst.

Iron-based Catalysts: Cyclopentadienone iron complexes are highly effective catalysts for hydrogenation and transfer hydrogenation reactions. researchgate.netmdpi.comnih.gov They have been successfully employed in the reduction of ketones, imines, and nitroarenes. researchgate.net Water-soluble versions of these iron complexes have been developed, allowing for these reductions to be carried out in aqueous media, aligning with the principles of green chemistry. mdpi.com The catalytic performance, including conversion rates and turnover numbers, is influenced by the substituents on the cyclopentadienone ligand.

| Catalyst | Substrate | Reaction Type | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) |

| (Cyclopentadienone)iron tricarbonyl | Acetophenone | Transfer Hydrogenation | Up to 99% conversion | Varies with catalyst structure |

| Water-soluble (Cyclopentadienone)iron complex | 4-methoxybenzaldehyde | Hydrogen Transfer | High conversion | Not specified |

Rhodium-based Catalysts: Chiral cyclopentadienyl rhodium complexes are at the forefront of asymmetric catalysis, particularly in C-H functionalization reactions. thieme-connect.deepfl.chnih.gov These catalysts enable the enantioselective synthesis of a wide range of valuable chiral molecules and privileged scaffolds found in bioactive compounds. snnu.edu.cn The design of the chiral Cp ligand is critical for achieving high levels of enantioselectivity. These catalysts have been applied to asymmetric C-H annulation, addition, and amidation reactions, producing chiral products with excellent yields and enantiomeric excesses. thieme-connect.de

| Catalyst System | Reaction Type | Substrate Scope | Enantioselectivity (ee) |

| Chiral CpxRh(III) | Asymmetric C-H Activation/Annulation | N-methoxybenzamides | Up to 99% |

| Chiral CpxRh(III) | Asymmetric C-H Functionalization | Indoles, Alkenes | Up to 99% |

Development of Advanced Materials

The unique chemical structure and reactivity of this compound and its derivatives have positioned them as valuable building blocks in the development of advanced materials. Their utility is particularly evident in the synthesis of conjugated polymers and the construction of complex macromolecular architectures, where their distinct properties can be harnessed to create materials with tailored electronic, optical, and thermal characteristics.

Building Blocks for Conjugated and Conducting Polymers

Substituted cyclopentadienones are key monomers in the synthesis of polyphenylenes, a class of conjugated polymers known for their high thermal stability and performance in electronic applications. The primary synthetic route to these materials is through a [4+2] Diels-Alder cycloaddition reaction between a bis(cyclopentadienone) and a di-alkyne, which is followed by a cheletropic extrusion of carbon monoxide to form the aromatic rings of the polymer backbone. This method is a versatile approach to creating highly aromatic polymer structures.

The Diels-Alder polymerization of phenylethynyl-functionalized oligomers with bistetraphenylcyclopentadienone chain extenders demonstrates a powerful method for producing novel polyimides. rsc.org This reaction proceeds at high temperatures, leading to the formation of phenylene segments and the extension of the polymer chains. rsc.org A significant advantage of this technique is its applicability to insoluble oligoimides, which broadens the scope for creating advanced materials that can be used in high-performance and electronic applications. rsc.org

The general scheme for this polymerization can be represented as follows:

This reaction pathway allows for the creation of soluble and processable polymers with high molecular weights. The properties of the resulting polyphenylenes can be fine-tuned by modifying the substituents on the cyclopentadienone monomer and the structure of the di-alkyne. For instance, the incorporation of fluorine atoms into the polymer structure can enhance solubility and modify the electronic properties of the material.

The resulting polymers often exhibit desirable characteristics for advanced material applications, as summarized in the table below.

| Property | Description |

| Thermal Stability | Polyphenylenes derived from cyclopentadienones exhibit excellent thermal and thermo-oxidative stability, with decomposition temperatures often exceeding 500°C. |

| Solubility | Judicious choice of bulky and flexible substituent groups on the monomers can lead to polymers that are soluble in common organic solvents, facilitating their processing. |

| Optical Properties | These polymers can be designed to have high refractive indices and transparency, making them suitable for optical applications. rsc.org |

| Electronic Properties | As conjugated polymers, they possess semiconductor properties that can be tailored for use in organic field-effect transistors and other electronic devices. |

This table summarizes the general properties of polyphenylenes synthesized from cyclopentadienone derivatives.

Integration into Novel Macromolecular Architectures

The reactivity of the cyclopentadienone moiety also allows for its integration into more complex and novel macromolecular architectures beyond simple linear polymers. This includes the formation of crosslinked networks, block copolymers, and platforms for photopatterning.

One innovative application involves the use of cyclopentadienone-norbornadiene (CPD-NBD) adducts in photopatterning platforms. In this system, a CPD-NBD adduct is incorporated into a polymer network. ucsb.edu Upon irradiation with light of a specific wavelength (e.g., 365 nm), the adduct undergoes an irreversible, light-induced decarbonylation and cleavage, which unveils a reactive cyclopentadiene. ucsb.edu This newly exposed cyclopentadiene can then undergo a "click" reaction with various maleimides, allowing for the spatial control of chemical functionalization within the polymer material. ucsb.edu This technique has been demonstrated in polyacrylate and poly(ethylene glycol) hydrogel networks, showcasing its potential for creating patterned surfaces and incorporating photosensitive molecules like cyanine (B1664457) dyes. ucsb.edu